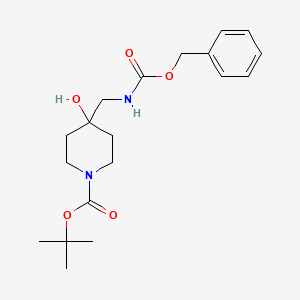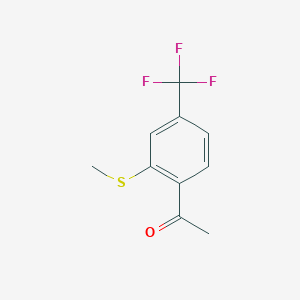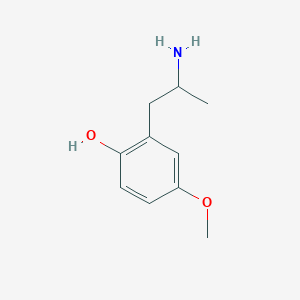![molecular formula C18H20BrNO2 B15306314 tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate CAS No. 330792-90-0](/img/structure/B15306314.png)
tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate: is a chemical compound with the molecular formula C17H18BrNO2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-bromobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Substitution: Products vary depending on the nucleophile used.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a substrate in Suzuki coupling reactions to form biaryls.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential use in drug development and medicinal chemistry.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications due to its unique chemical properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of new polymers and coatings .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the functional groups present. The pathways involved in its mechanism of action are often studied using computational chemistry and molecular modeling techniques .
Comparación Con Compuestos Similares
- tert-Butyl N-(4-bromophenyl)carbamate
- tert-Butyl N-(4-bromophenyl)-N-phenylcarbamate
- tert-Butyl (4-bromophenyl)carbamate
Comparison:
- tert-Butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate is unique due to the presence of both a bromophenyl and a phenyl group attached to the carbamate moiety. This structural feature imparts distinct chemical and physical properties compared to other similar compounds.
- The presence of the bromine atom makes it a versatile intermediate for further functionalization through substitution reactions.
- Its unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
330792-90-0 |
|---|---|
Fórmula molecular |
C18H20BrNO2 |
Peso molecular |
362.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(4-bromophenyl)-phenylmethyl]carbamate |
InChI |
InChI=1S/C18H20BrNO2/c1-18(2,3)22-17(21)20-16(13-7-5-4-6-8-13)14-9-11-15(19)12-10-14/h4-12,16H,1-3H3,(H,20,21) |
Clave InChI |
AJGLTMQPCLBQHW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(Methylamino)ethyl]phenol](/img/structure/B15306235.png)
![(2R)-3-[(5S)-3-bromo-4,5-dihydro-1,2-oxazol-5-yl]-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B15306236.png)
![1-[3-(2,2,2-trifluoroethyl)cyclohexyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B15306243.png)




![5-[(tert-butoxy)carbonyl]-1H,4H,5H,6H,7H,8H-pyrrolo[3,2-c]azepine-2-carboxylic acid](/img/structure/B15306267.png)
![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)




![[(3S)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B15306333.png)
